4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid
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Overview
Description
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid is a fluorinated aromatic compound with the molecular formula C10H6F6O4. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid are currently unknown . This compound is a research chemical and is used as a reference standard for pharmaceutical testing .
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors, and can influence their activity .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a variety of biochemical processes, including the inhibition of enzyme activity and the modulation of receptor signaling .
Action Environment
Factors such as ph, temperature, and the presence of other chemicals can potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced reactors and purification techniques is common in industrial settings to achieve high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: Shares a similar structure but with fewer fluorine atoms.
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: Another fluorinated compound with a similar backbone.
Uniqueness
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specific interactions with other molecules .
Properties
IUPAC Name |
4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O4/c11-8(20-10(14,15)16)9(12,13)19-6-3-1-5(2-4-6)7(17)18/h1-4,8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHWGTRXNJVLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(OC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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